molecular formula C16H23NO4 B334530 N-cyclopropyl-3,4,5-triethoxybenzamide

N-cyclopropyl-3,4,5-triethoxybenzamide

Cat. No.: B334530
M. Wt: 293.36 g/mol
InChI Key: OCMSCMBWUTUSDX-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a cyclopropyl group attached to the nitrogen atom and three ethoxy substituents on the benzene ring (positions 3, 4, and 5). This compound is of interest in synthetic organic chemistry, particularly in transition-metal-catalyzed C–H bond functionalization reactions. Its structural features—specifically the cyclopropyl substituent and electron-donating ethoxy groups—influence its reactivity and conformational stability.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

N-cyclopropyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C16H23NO4/c1-4-19-13-9-11(16(18)17-12-7-8-12)10-14(20-5-2)15(13)21-6-3/h9-10,12H,4-8H2,1-3H3,(H,17,18)

InChI Key

OCMSCMBWUTUSDX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Selectivity

The nitrogen substituent in benzamides plays a critical role in catalytic reactions. Below is a comparative analysis of key analogs:

Compound Nitrogen Substituent Aromatic Substituents Reaction Yield Regioselectivity Key Observations
N-Cyclopropyl-3,4,5-triethoxybenzamide Cyclopropyl 3,4,5-Triethoxy Not reported Not reported Predicted steric hindrance may reduce reactivity compared to N-methyl analogs
N-Methyl-3,4,5-triethoxybenzamide (5a) Methyl 3,4,5-Triethoxy Up to 83% High (8:9 ratio >9.8) Optimal reactivity due to minimal steric bulk; forms regioisomer 8aa preferentially
N-(Cyanomethyl)-3,4,5-triethoxybenzamide Cyanomethyl 3,4,5-Triethoxy No data No data Electron-withdrawing cyanomethyl group may reduce electron density at nitrogen, altering catalytic pathways
N-Aryl-3,4,5-triethoxybenzamide Aryl (e.g., Ph, 4-MeOPh) 3,4,5-Triethoxy 45–70% Moderate (8:9 ~3.6) Bulky aryl groups decrease yields and selectivity due to steric clashes
Key Findings:
  • For example, cyclopropylnaphthylalkyne (2d) showed poor reactivity in annulations with benzamide 5a, yielding <50% .
  • Electronic Effects: Electron-withdrawing substituents (e.g., cyanomethyl) may deactivate the amide nitrogen, whereas electron-donating groups (e.g., ethoxy) enhance conjugation with the aromatic ring.
  • Conformational Stability: Cyclopropyl-substituted isocoumarins (e.g., 6aa, 6ae) exhibit distinct dihedral angles (C1–C2–C3–C4/C5 ≈ −99.5° to −96.8°), affecting π-conjugation between aromatic and cyclopropyl moieties. This contrasts with planar conformations in non-cyclopropyl analogs (e.g., 7aa, dihedral angle 179.4°) .

Catalytic Performance in Oxidative Annulations

Ruthenium-catalyzed reactions of benzamides with alkynes highlight substituent-dependent trends:

  • N-Methyl Benzamides : High yields (83%) and regioselectivity (e.g., 8aa formation) due to favorable steric and electronic profiles .
  • N-Cyclopropyl Analogs : Expected lower reactivity based on studies with cyclopropyl-substituted alkynes. For instance, dicyclopropylacetylene (2g) showed reduced efficiency in isocoumarin synthesis but performed well in benzamide annulations (83% yield), suggesting nuanced steric tolerance .
  • N-Aryl Benzamides : Moderate yields (45–70%) and variable regioselectivity, likely due to competing steric and electronic effects.

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